Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
CAS No.: 51698-33-0
Cat. No.: VC2451054
Molecular Formula: C12H6Cl2Na2O8S3
Molecular Weight: 491.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51698-33-0 |
|---|---|
| Molecular Formula | C12H6Cl2Na2O8S3 |
| Molecular Weight | 491.3 g/mol |
| IUPAC Name | disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate |
| Standard InChI | InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
| Standard InChI Key | KKEBUZUONXHUNE-UHFFFAOYSA-L |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate):
The presence of both sulfonyl and sulfonate functional groups gives this compound its unique chemical properties and reactivity profile. The sulfonyl group (-SO2-) serves as a connector between the two aromatic rings, while the sulfonate groups (-SO3Na) provide water solubility and potential for ion exchange applications.
Preparation Methods
The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) generally involves multiple reaction steps to achieve the desired functional groups and sodium counterions. Based on related sulfonated compounds, the preparation may involve the following approach:
Chemical Reactions and Analysis
Reactivity Profile
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) can participate in various chemical reactions, primarily involving its functional groups:
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Substitution Reactions: The chlorine atoms can be replaced by other substituents in nucleophilic aromatic substitution reactions.
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Ion Exchange: The sodium counterions can be exchanged with other cations, making this compound useful in ion exchange processes.
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Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the sulfonyl and sulfonate groups.
Analytical Methods
For characterization and analysis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) and related compounds, researchers typically employ several complementary techniques:
These analytical methods provide comprehensive characterization of the compound's structure, purity, and physicochemical properties, ensuring its suitability for specific applications.
Applications
Polymer Chemistry
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) plays a significant role in polymer chemistry, particularly in the development of sulfonated polymers for specialized applications. One of its most notable applications is in the synthesis of sulfonated poly(arylene ether sulfone) copolymers, which are candidates for proton exchange membrane fuel cells (PEMFCs) .
In the context of PEMFCs, compounds structurally similar to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) have been used as monomers in the synthesis of directly copolymerized homo- and disulfonated copolymers containing controlled degrees of pendant sulfonic acid groups . These materials are synthesized via nucleophilic step polymerization and have shown promising properties for fuel cell applications.
Research Findings on Polymer Applications
Research on related sulfonated compounds has yielded important findings relevant to understanding the potential applications of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate):
These findings suggest that Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) and similar compounds can be used to fine-tune the properties of polymeric materials for specific applications, particularly those requiring controlled ion exchange capabilities.
Industrial Applications
Beyond polymer synthesis, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has potential industrial applications including:
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Ion Exchange Processes: Its sulfonate groups make it suitable for ion exchange applications in water treatment and purification systems.
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Environmental Remediation: Research on similar compounds suggests potential applications in environmental remediation through radiolytic degradation processes.
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Specialty Chemical Synthesis: As a reagent in the synthesis of various organic compounds due to its sulfonyl functional groups.
Comparison with Similar Compounds
To better understand the unique properties of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), it is instructive to compare it with structurally related compounds.
Comparison with Fluorinated Analogue
One closely related compound is Disodium 3,3'-sulfonylbis(6-fluorobenzene-1-sulfonate) (CAS 301155-59-9), which differs only in having fluorine atoms in place of chlorine .
The substitution of chlorine with fluorine is expected to alter the electronic properties of the compound, potentially affecting its reactivity in various chemical transformations and its performance in specific applications.
Future Research Directions
Several promising research directions could further enhance our understanding and applications of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate):
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Optimized Synthesis Routes: Development of more efficient and environmentally friendly synthesis methods with higher yields and purity.
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Novel Polymer Applications: Exploration of new polymer systems incorporating this compound for advanced membrane technologies beyond fuel cells.
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Functionalization Studies: Investigation of chemical modifications to introduce additional functional groups for enhanced performance in specific applications.
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Structure-Property Relationships: Systematic studies correlating structural variations with performance metrics in various applications.
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Environmental Fate and Impact: Comprehensive assessment of biodegradation pathways and potential environmental effects.
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